REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[Si](C)(C)CC[Si]2(C)C)=[N:6][CH:7]=1.[SH:17][CH2:18][CH2:19][OH:20].CCN(C(C)C)C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O1CCOCC1>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([S:17][CH2:18][CH2:19][OH:20])=[CH:3][CH:4]=1 |f:3.4.5.6.7|
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Name
|
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
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Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)N1[Si](CC[Si]1(C)C)(C)C
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Name
|
|
Quantity
|
112 μL
|
Type
|
reactant
|
Smiles
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SCCO
|
Name
|
|
Quantity
|
556 μL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
46.1 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
36.4 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Type
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CUSTOM
|
Details
|
stirred for 17 h under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solution
|
Type
|
CUSTOM
|
Details
|
the mixture was evacuated
|
Type
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ADDITION
|
Details
|
filled with argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
partitioned between 1M HCl and EtOAc
|
Type
|
CUSTOM
|
Details
|
Separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×125 mL)
|
Type
|
WASH
|
Details
|
washed with sat NaCl (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a light yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 25° C. for 21 hrs
|
Duration
|
21 h
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.259 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |